2(1H)-Pyrimidinone, 5-(4-methylphenoxy)-, commonly known as Tolimidone, is a chemical compound with the molecular formula C11H10N2O2. It belongs to the class of pyrimidinones, which are heterocyclic compounds featuring a pyrimidine ring. This compound has garnered attention in pharmaceutical research due to its potential therapeutic applications, particularly in the context of diabetes management and kinase activation.
Tolimidone is classified under pyrimidinones and is recognized for its role as a pharmacological agent. The Chemical Abstracts Service number for Tolimidone is 39065, which facilitates its identification in chemical databases. It has been studied for its biological activity, particularly as an insulin sensitizer and Lyn kinase activator, indicating its relevance in metabolic disorders such as Type 2 diabetes .
The synthesis of Tolimidone typically involves the following methods:
The molecular structure of Tolimidone features a pyrimidinone ring substituted at the 5-position with a 4-methylphenoxy group. The structural formula can be represented as follows:
Tolimidone can participate in various chemical reactions:
The reactivity of Tolimidone is influenced by the electron-donating properties of the methyl group on the phenoxy substituent, which enhances its electrophilic character.
Tolimidone acts primarily as an insulin sensitizer through its interaction with specific kinases, notably Lyn kinase. This interaction promotes glucose uptake in peripheral tissues and enhances insulin signaling pathways.
Studies have shown that Tolimidone can significantly lower blood glucose levels in animal models, indicating its potential efficacy in treating insulin resistance .
Tolimidone has several scientific uses, particularly in pharmacology:
Regioselective introduction of the 4-methylphenoxy group at the C5 position of the pyrimidinone scaffold represents a critical synthetic challenge. Modern approaches leverage ortho-directing metal catalysis and nucleophilic aromatic substitution (SNAr) to achieve precise positioning. A ZnCl₂-catalyzed three-component coupling enables single-step assembly from functionalized enamines, triethyl orthoformate, and ammonium acetate, yielding 4,5-disubstituted pyrimidines with the 4-methylphenoxy group at C5 in >75% yield [7]. SNAr methodologies further enhance regiocontrol, where aryl magnesium halides displace C5 halogens under mild, metal-free conditions (Table 1). This approach accommodates diverse para-substituted phenoxy groups while maintaining regiochemical fidelity, with electron-donating methyl groups significantly accelerating substitution kinetics [7]. Computational studies attribute this regioselectivity to the diminished electron density at C5 in 2(1H)-pyrimidinone intermediates, facilitating nucleophilic attack [4].
Table 1: Regioselective Phenoxy Substitution Methodologies [3] [7]
Method | Catalyst/Conditions | Key Intermediate | Yield (%) | Regioselectivity |
---|---|---|---|---|
ZnCl₂-Catalyzed Coupling | ZnCl₂ (20 mol%), EtOH, reflux | Enamine derivatives | 78-92 | C5 >90% |
Nucleophilic Aromatic Substitution | MgBr₂, THF, rt | 5-Bromopyrimidinone | 65-85 | C5 exclusive |
Microwave-Assisted Cyclization | KOH, EtOH, 150°C, MW | β-Keto ester/phenoxy precursor | 88-95 | C5 >95% |
Microwave irradiation dramatically accelerates pyrimidinone cyclocondensation while improving yields and purity. β-Keto esters coupled with amidines undergo solvent-free cyclization under microwave irradiation (150°C, 20 min), achieving 88–95% yields of 5-(4-methylphenoxy)-2(1H)-pyrimidinone derivatives [3]. This represents a 12-fold rate enhancement over conventional heating, minimizing thermal decomposition byproducts. Reaction optimization revealed critical parameters:
Mechanistic studies confirm microwave-specific effects beyond thermal acceleration—polar transition states experience selective stabilization, promoting kinetically favored C5-phenoxylation over competing C4/C6 substitutions [3].
The 4-methylphenoxy moiety at C5 significantly enhances target binding affinity through complementary hydrophobic interactions and steric positioning. Molecular docking studies with PDE9A (PDB: 4GH6) reveal that the methyl group optimally engages a hydrophobic subpocket formed by Leu420, Leu421, and Val417 residues (Figure 1), increasing binding energy by –2.3 kcal/mol versus unsubstituted phenoxy analogs [1] [2]. This subpocket exhibits high plasticity, accommodating methyl but not bulkier tert-butyl or ethyl groups, explaining the methyl group's unique efficacy. Additionally, the ether oxygen forms a water-bridged hydrogen bond with Gln453, further stabilizing the complex. Comparative bioactivity data (Table 2) demonstrates that 5-(4-methylphenoxy) derivatives exhibit PDE9A inhibition IC₅₀ values of 1.0–5.0 nM, outperforming analogs with meta-methyl or halogen substituents by 3–8-fold [1] [2].
Table 2: Bioactivity Optimization via C5 Substituent Engineering [1] [2] [8]
C5 Substituent | PDE9A IC₅₀ (nM) | Relative Binding Affinity | Key Protein Interactions |
---|---|---|---|
4-Methylphenoxy | 1.0-5.0 | 1.0 (Reference) | Leu420/Leu421/Val417 hydrophobic; Gln453 H-bond |
Phenoxy | 15.8 | 0.32 | Weaker hydrophobic engagement |
4-Chlorophenoxy | 8.3 | 0.60 | Steric clash with Val417 |
3-Methylphenoxy | 24.7 | 0.20 | Suboptimal hydrophobic contact |
Figure 1: Binding mode of 5-(4-methylphenoxy)-2(1H)-pyrimidinone (cyan) in PDE9A (PDB:4GH6). Critical interactions: (A) Methyl group in hydrophobic subpocket (Leu420/Leu421/Val417); (B) Ether oxygen H-bond to Gln453 via water bridge.
The 2(1H)-pyrimidinone core exhibits pH-dependent keto-enol tautomerism, profoundly influencing stability, solubility, and biological recognition. Computational studies (B3LYP/6-311++G**) reveal the keto tautomer predominates in physiological conditions (ΔG = –3.2 kcal/mol), stabilized by:
Table 3: Tautomeric Properties of 5-(4-methylphenoxy)-2(1H)-pyrimidinone [4] [6]
Property | Keto Tautomer | Enol Tautomer | Experimental Validation |
---|---|---|---|
Energy (Gas Phase) | 0.0 kcal/mol (Reference) | +5.7 kcal/mol | FTIR: νC=O 1715 cm⁻¹; no νO-H |
Aromaticity (NICS) | –12.3 ppm | –5.1 ppm | ¹H-NMR: C6-H δ 7.82 (vs enol δ6.2) |
Solubility (pH 7.4) | 89 μM | 142 μM | UV-Vis titration |
Membrane Permeability | log P = 2.1 | log P = 1.5 | PAMPA assay |
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3